4-methyl-N-(1-phenylethyl)benzamide 4-methyl-N-(1-phenylethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 17537-45-0
VCID: VC8980048
InChI: InChI=1S/C16H17NO/c1-12-8-10-15(11-9-12)16(18)17-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18)
SMILES: CC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2
Molecular Formula: C16H17NO
Molecular Weight: 239.31 g/mol

4-methyl-N-(1-phenylethyl)benzamide

CAS No.: 17537-45-0

Cat. No.: VC8980048

Molecular Formula: C16H17NO

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-(1-phenylethyl)benzamide - 17537-45-0

Specification

CAS No. 17537-45-0
Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
IUPAC Name 4-methyl-N-(1-phenylethyl)benzamide
Standard InChI InChI=1S/C16H17NO/c1-12-8-10-15(11-9-12)16(18)17-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18)
Standard InChI Key QYZVNRJWKFCVMG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-methyl-N-(1-phenylethyl)benzamide, reflects its bifurcated structure: a 4-methylbenzoyl group linked via an amide bond to a 1-phenylethylamine moiety. Key structural identifiers include:

  • SMILES: CC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2

  • InChIKey: QYZVNRJWKFCVMG-UHFFFAOYSA-N

The 4-methyl group enhances lipophilicity (LogP = 3.68 predicted) , while the phenylethyl side chain introduces stereoelectronic effects that influence binding to biological targets.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for structurally related N-(1-phenylethyl)benzamide derivatives (e.g., compound 3j in RSC’s synthesis study) provide insight into expected spectral features :

  • ¹H NMR: Aromatic protons resonate at δ 7.20–7.40 ppm, with distinct splitting patterns for the 1-phenylethyl group (δ 1.50–1.70 ppm for CH₃, δ 5.10–5.30 ppm for CH).

  • ¹³C NMR: Carbonyl signals appear near δ 167 ppm, while aromatic carbons range from δ 125–140 ppm .

A comparative analysis of calculated and experimental NMR data for 4-methyl-N-(1-phenylethyl)benzamide remains absent in literature, representing a critical research gap.

Thermodynamic and Computational Data

The compound’s exact mass is 239.131 g/mol, with a polar surface area (PSA) of 41.13 Ų, suggesting moderate membrane permeability . Density functional theory (DFT) simulations predict a stable conformation where the 4-methyl group and phenylethyl side chain adopt orthogonal orientations to minimize steric hindrance.

Synthesis and Manufacturing

Conventional Amidation Routes

A standard synthesis involves reacting 4-methylbenzoic acid with 1-phenylethylamine in the presence of coupling agents like EDCl/HOBt:
4-Methylbenzoic acid+1-PhenylethylamineEDCl/HOBt4-Methyl-N-(1-phenylethyl)benzamide\text{4-Methylbenzoic acid} + \text{1-Phenylethylamine} \xrightarrow{\text{EDCl/HOBt}} \text{4-Methyl-N-(1-phenylethyl)benzamide}
Yields typically range from 60–75%, with purification via recrystallization from ethanol/water mixtures.

Solvent-Free Microwave-Assisted Synthesis

Recent advances employ propylphosphonic anhydride (T3P®) under microwave irradiation to accelerate amidation . This method eliminates solvents, reduces reaction times to 10–15 minutes, and achieves yields exceeding 85% :
4-Methylbenzoyl chloride+1-PhenylethylamineT3P®, MW4-Methyl-N-(1-phenylethyl)benzamide\text{4-Methylbenzoyl chloride} + \text{1-Phenylethylamine} \xrightarrow{\text{T3P®, MW}} \text{4-Methyl-N-(1-phenylethyl)benzamide}
The table below compares both methods:

ParameterConventional MethodMicrowave Method
Reaction Time12–24 hours10–15 minutes
Yield60–75%85–90%
SolventDichloromethaneSolvent-free
ByproductsModerateMinimal

Biological Activity and Mechanisms

Enzyme Inhibition

Benzamide derivatives often target histone deacetylases (HDACs) and proteasomes. Molecular docking studies suggest the 1-phenylethyl group of 4-methyl-N-(1-phenylethyl)benzamide fits into HDAC1’s hydrophobic pocket, with the amide carbonyl forming hydrogen bonds to catalytic zinc ions.

Pharmacological Research and Drug Development

ADME Profiling

In silico predictions using SwissADME indicate:

  • Absorption: High gastrointestinal absorption (95% predicted).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzylic position.

  • Excretion: Renal clearance predominates due to moderate molecular weight (<500 g/mol).

Toxicity Considerations

Future Perspectives

  • Synthetic Optimization: Developing enantioselective routes to resolve the 1-phenylethyl chiral center, as the (R)-isomer often shows superior bioactivity .

  • Biological Screening: Prioritize in vitro assays against DHFR, HDACs, and cancer cell lines to validate hypothesized mechanisms.

  • Structure-Activity Relationships: Systematically vary substituents (e.g., replacing 4-methyl with halogens) to optimize potency and safety.

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